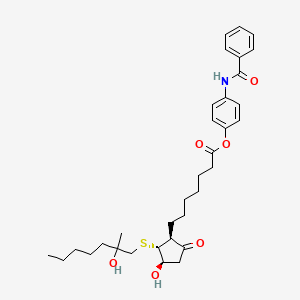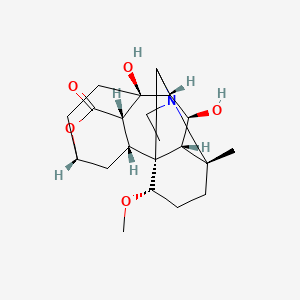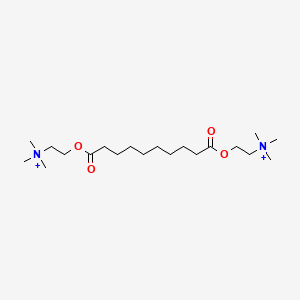
1,3,5-Triazinane-2,4-dion
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
1,3,5-Triazinane-2,4-dione has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Related compounds such as 1,3,5-triazine derivatives have been shown to inhibit dipeptidyl peptidase-4 , suggesting potential enzymatic targets for 1,3,5-Triazinane-2,4-dione.
Mode of Action
Its synthesis involves base-promoted fragmentation followed by cyclization . This suggests that the compound might interact with its targets through similar mechanisms, potentially involving bond fragmentation and cyclization.
Biochemical Pathways
Related 1,3,5-triazine derivatives have been shown to affect various biological pathways, including those involved in cancer and microbial infections .
Result of Action
The synthesis of this compound results in moderate yields of nonsymmetric heterocycle derivatives with an asymmetric (racemic) center and various ring sizes . This suggests that the compound might induce similar structural changes in its targets.
Action Environment
The synthesis of this compound involves reactions at temperatures ranging from -78°c to 25°c , suggesting that temperature could potentially influence its activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3,5-Triazinane-2,4-dione can be synthesized through several methods. One common approach involves the reaction of urea with formaldehyde under acidic conditions, leading to the formation of the triazine ring. Another method includes the cyclization of N,N’-disubstituted ureas with phosgene or its derivatives .
Industrial Production Methods: Industrial production of 1,3,5-triazinane-2,4-dione typically involves the large-scale reaction of urea with formaldehyde. The reaction is carried out in a controlled environment to ensure high yield and purity of the product. The process may also involve purification steps such as recrystallization to obtain the desired compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: 1,3,5-Triazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazine derivatives.
Reduction: Reduction reactions can lead to the formation of partially hydrogenated triazine compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include substituted triazines, hydrogenated triazines, and various triazine derivatives with functional groups such as alkyl, aryl, and acyl groups .
Vergleich Mit ähnlichen Verbindungen
1,3,5-Triazine-2,4,6-trione (Cyanuric Acid): Similar in structure but with three carbonyl groups instead of two.
1,3,5-Triazine-2,4,6-triamine (Melamine): Contains three amino groups instead of carbonyl groups.
1,3,5-Triazinane-2,4,6-trithione: A sulfur analog with three thiocarbonyl groups.
Uniqueness: 1,3,5-Triazinane-2,4-dione is unique due to its specific arrangement of nitrogen and carbonyl groups, which imparts distinct chemical reactivity and stability. This makes it particularly valuable in applications requiring robust and versatile chemical intermediates .
Eigenschaften
IUPAC Name |
1,3,5-triazinane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O2/c7-2-4-1-5-3(8)6-2/h1H2,(H3,4,5,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFXKURWTLWPKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC(=O)NC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10181516 | |
| Record name | Dioxohexahydrotriazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27032-78-6 | |
| Record name | 2,4-Dioxohexahydro-1,3,5-triazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27032-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dioxohexahydrotriazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027032786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 27032-78-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119749 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dioxohexahydrotriazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihydro-1,3,5-triazine-2,4(1H,3H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.784 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-AZADIHYDROURACIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8F9SNY1M73 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some of the synthetic routes used to produce 1,3,5-triazinane-2,4-dione derivatives?
A1: Several synthetic strategies have been explored for 1,3,5-triazinane-2,4-dione derivatives. One approach involves the base-promoted fragmentation and cyclization of saturated ring-fused urazoles. [] This method allows for the incorporation of various substituents and the creation of diverse bicyclic systems. Another method utilizes the reaction of 1,3,5-trimethylbiuret or 1,3-dimethylurea with chloroform at high temperatures, leading to the formation of 1,3,5-trimethyl-1,3,5-triazinane-2,4-dione and other related compounds. [] Electrochemical synthesis using electrogenerated cyanomethyl base has also been reported as a mild and efficient method for producing 6-thioxo-[1,3,5]-triazinane-2,4-dione derivatives from thiourea derivatives and isocyanates. []
Q2: Have any specific crystalline forms of 1,3,5-triazinane-2,4-dione derivatives been characterized?
A2: Yes, research has identified a novel crystalline form of 1,5-dimethyl-6-thioxo-3-(2,2,7-trifluoro-3-oxo-4-(prop-2-ynyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-1,3,5-triazinane-2,4-dione, designated as crystalline form A. [, , ] This form exhibits distinct properties and has been investigated for its potential use in plant protection formulations. [, ]
Q3: Has computational chemistry been employed to study 1,3,5-triazinane-2,4-dione derivatives?
A4: Theoretical studies have been conducted on 1,5-dimethyl-6-thioxo-1,3,5-triazinane-2,4-dione to investigate its tautomerization behavior. [] These computational studies provide insights into the electronic structure and properties of this compound, contributing to a deeper understanding of its reactivity and potential applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-[3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-methoxyethyl)-5-tetrazolyl]methyl]-2-methoxyphenol](/img/structure/B1200436.png)

![4-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile](/img/structure/B1200440.png)

![[3-Fluoro-4-(4-morpholinyl)phenyl]-(4-methylphenyl)methanone](/img/structure/B1200443.png)

